ethyl N-[(E)-2-cyano-3-[(2-hydroxy-1-phenylethyl)amino]prop-2-enoyl]carbamate
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Overview
Description
Ethyl N-[(E)-2-cyano-3-[(2-hydroxy-1-phenylethyl)amino]prop-2-enoyl]carbamate is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a cyano group, a hydroxy-phenylethyl group, and a carbamate group, making it an interesting subject for chemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl N-[(E)-2-cyano-3-[(2-hydroxy-1-phenylethyl)amino]prop-2-enoyl]carbamate typically involves a multi-step process. One common method includes the Knoevenagel condensation reaction, where ethyl cyanoacetate reacts with an appropriate aldehyde in the presence of a base such as sodium ethoxide . The reaction is carried out in ethanol at reflux temperature or at room temperature for several hours to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl N-[(E)-2-cyano-3-[(2-hydroxy-1-phenylethyl)amino]prop-2-enoyl]carbamate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the cyano group, with reagents like amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Amines or alcohols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.
Scientific Research Applications
Ethyl N-[(E)-2-cyano-3-[(2-hydroxy-1-phenylethyl)amino]prop-2-enoyl]carbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antiviral and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl N-[(E)-2-cyano-3-[(2-hydroxy-1-phenylethyl)amino]prop-2-enoyl]carbamate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Ethyl (E)-2-cyano-3-substituted aryl/alkyl acrylates: These compounds share a similar structural motif and are synthesized using similar methods.
2-Phenethylamines: These compounds have a related phenylethylamine structure and exhibit various biological activities.
Uniqueness
Ethyl N-[(E)-2-cyano-3-[(2-hydroxy-1-phenylethyl)amino]prop-2-enoyl]carbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
ethyl N-[(E)-2-cyano-3-[(2-hydroxy-1-phenylethyl)amino]prop-2-enoyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O4/c1-2-22-15(21)18-14(20)12(8-16)9-17-13(10-19)11-6-4-3-5-7-11/h3-7,9,13,17,19H,2,10H2,1H3,(H,18,20,21)/b12-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFMWOPLJLHHTTJ-FMIVXFBMSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC(=O)C(=CNC(CO)C1=CC=CC=C1)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)NC(=O)/C(=C/NC(CO)C1=CC=CC=C1)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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